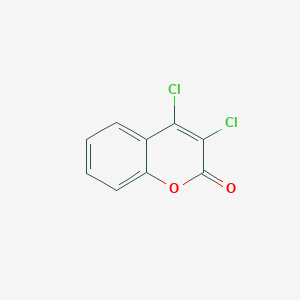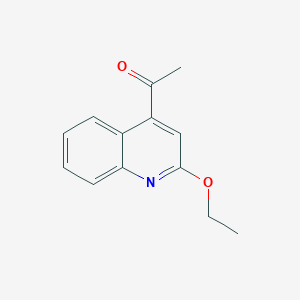![molecular formula C9H8N6O B11892463 2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B11892463.png)
2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is known for its unique structure, which combines an imidazole ring fused with a quinazoline ring, making it a valuable scaffold for the development of various pharmacologically active agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the oxidative condensation of benzylamines and 2-methylquinazolin-4(3H)-ones using iodine as a promoter and molecular oxygen as a terminal oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Iodine and molecular oxygen.
Substitution: Hydrazine hydrate, 2-aminobenzimidazole, 3-amino-1,2,4-triazole.
Major Products
The major products formed from these reactions include various functionalized imidazoquinazolinones, which can exhibit significant antifungal and antioxidant activities .
科学的研究の応用
2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, leading to its pharmacological effects. For example, its antifungal activity is attributed to its ability to inhibit fungal cell wall synthesis .
類似化合物との比較
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: A food-derived carcinogen found in high-temperature-cooked fish and meats.
Thiazoloquinazoline derivatives: Known for their antifungal and antioxidant activities.
Uniqueness
2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one is unique due to its dual amine groups at positions 2 and 6, which enhance its reactivity and potential for functionalization. This makes it a valuable scaffold for the development of various pharmacologically active agents.
特性
分子式 |
C9H8N6O |
|---|---|
分子量 |
216.20 g/mol |
IUPAC名 |
2,6-diamino-1,7-dihydroimidazo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C9H8N6O/c10-8-13-5-1-3-4(2-6(5)14-8)12-9(11)15-7(3)16/h1-2H,(H3,10,13,14)(H3,11,12,15,16) |
InChIキー |
WFECBOHPSURSGU-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC3=C1NC(=N3)N)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


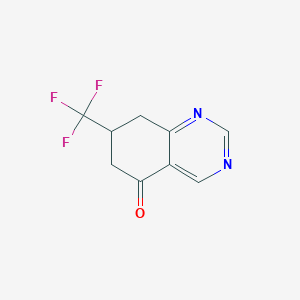

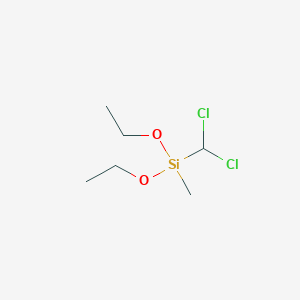
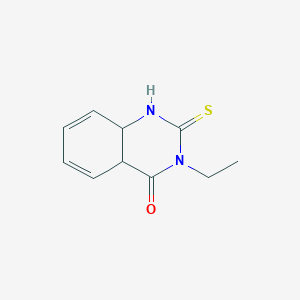
![6-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11892412.png)
![N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11892413.png)

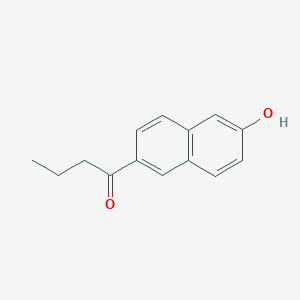

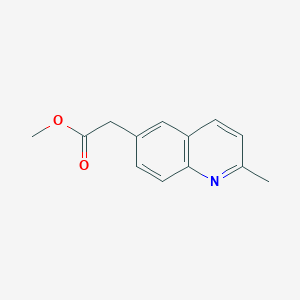
![8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B11892454.png)

